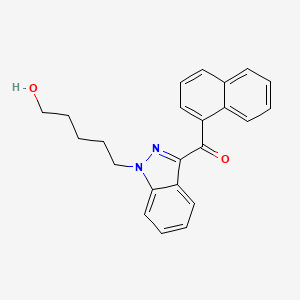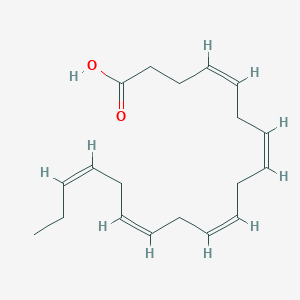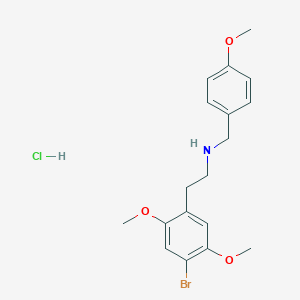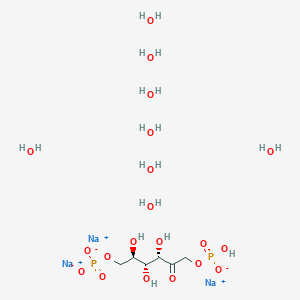
Harden-Young ester
Vue d'ensemble
Description
Fructose 1,6-bisphosphate, known in older publications as Harden-Young ester, is a fructose sugar phosphorylated on carbons 1 and 6 (i.e., is a fructosephosphate). The β-D-form of this compound is common in cells . Upon entering the cell, most glucose and fructose is converted to fructose 1,6-bisphosphate .
Synthesis Analysis
The Harden-Young ester is formed during glycolysis by phosphofructokinase-1 (PFK-1) and requires Mg +2 and an ATP molecule .Molecular Structure Analysis
The molecular formula of Harden-Young ester is C6H14O12P2 . It has an average mass of 340.116 Da and a mono-isotopic mass of 339.996063 Da .Chemical Reactions Analysis
In the glycolysis metabolic pathway, fructose 1,6-bisphosphate is produced by the phosphorylation of fructose 6-phosphate. It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .Physical And Chemical Properties Analysis
The Harden-Young ester has a density of 2.1±0.1 g/cm3, a boiling point of 722.6±70.0 °C at 760 mmHg, and a flash point of 390.8±35.7 °C . It has 12 hydrogen bond acceptors, 7 hydrogen bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique
4. Results or Outcomes: The discovery of fructose 1,6-bisphosphate was a significant milestone in understanding the process of fermentation at a molecular level . It was the first chemical intermediate discovered in fermentation , leading to the “molecularization” of fermentation, i.e., the description of fermentation in terms of molecular intermediates .
Results or Outcomes
3. Methods of Application: In glycolysis, fructose 1,6-bisphosphate is produced by the phosphorylation of fructose 6-phosphate . It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . This step is catalyzed by the enzyme fructose-bisphosphate aldolase .
4. Results or Outcomes: The discovery of fructose 1,6-bisphosphate and its role in glycolysis was a significant milestone in understanding cellular metabolism . It helped scientists understand how cells break down glucose to produce energy, which is fundamental to all life processes.
Safety And Hazards
Propriétés
IUPAC Name |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3/t3-,5-,6-;;;;;;;;;;;/m1.........../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMXRRGJJDMPRT-PESUWTOCSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H27Na3O20P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




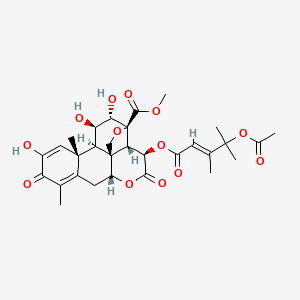
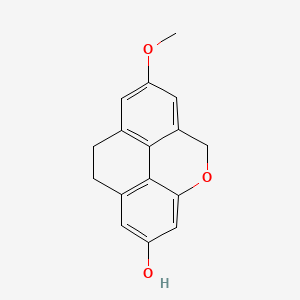
![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)
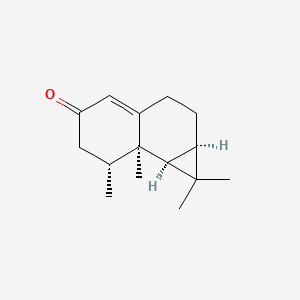
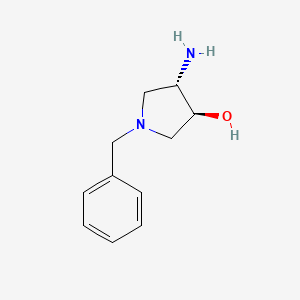
![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)
